molecular formula C12H14N2OS B4997584 2-methyl-N-(prop-2-enylcarbamothioyl)benzamide

2-methyl-N-(prop-2-enylcarbamothioyl)benzamide

Cat. No.: B4997584
M. Wt: 234.32 g/mol
InChI Key: LCPUONMGSINERR-UHFFFAOYSA-N
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Description

2-methyl-N-(prop-2-enylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl group and a prop-2-enylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(prop-2-enylcarbamothioyl)benzamide typically involves the condensation of 2-methylbenzoic acid with prop-2-enylamine in the presence of a thionating agent such as phosphorus pentasulfide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(prop-2-enylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(prop-2-enylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(prop-2-enylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(prop-2-enylcarbamothioyl)benzamide: Unique due to its specific substitution pattern.

    2,3-dimethoxybenzamide: Similar core structure but different substituents.

    3-acetoxy-2-methylbenzamide: Similar core structure with an acetoxy group.

Uniqueness

This compound is unique due to its combination of a 2-methyl group and a prop-2-enylcarbamothioyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives .

Properties

IUPAC Name

2-methyl-N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11(15)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUONMGSINERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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